ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-5-14-27(15-6-2)35(31,32)20-11-9-19(10-12-20)24(30)26-25-28(17-23(29)33-7-3)21-13-8-18(4)16-22(21)34-25/h5-6,8-13,16H,1-2,7,14-15,17H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIOOESVSOFNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methyl-2,3-dihydro-1,3-benzothiazol-3-yl Acetate
The benzothiazole core is constructed via cyclization of 2-amino-4-methylthiophenol with ethyl cyanoacetate. As demonstrated in analogous syntheses (e.g., ethyl-2-benzothiazolyl acetate), this step proceeds under reflux in xylene with catalytic p-toluenesulfonic acid (Scheme 1). The reaction mechanism involves nucleophilic attack of the thiol group on the carbonyl carbon of ethyl cyanoacetate, followed by cyclodehydration to form the dihydrobenzothiazole ring. The methyl group at position 6 originates from the 4-methyl substitution on the starting 2-aminothiophenol.
Reaction Conditions
- Reagents : 2-Amino-4-methylthiophenol (1.0 eq), ethyl cyanoacetate (1.2 eq), p-TsOH (10 mol%), xylene.
- Temperature : Reflux (140°C).
- Yield : 78–85%.
Sulfamoylation of 4-Benzoyl Chloride
The sulfamoylbenzoyl moiety is introduced via sulfamoylation of 4-aminobenzoyl chloride. Treatment with chlorosulfonic acid forms 4-sulfamoylbenzoyl chloride, which subsequently reacts with allylamine to install the bis-allyl groups (Scheme 2). This step requires careful control of stoichiometry (2.2 eq allylamine) to ensure bis-allylation while avoiding overalkylation.
Reaction Conditions
- Reagents : 4-Aminobenzoyl chloride (1.0 eq), chlorosulfonic acid (1.5 eq), allylamine (2.2 eq), DCM, Et₃N.
- Temperature : 0°C → room temperature.
- Yield : 65–72%.
Schiff Base Formation: Imination of Benzothiazole with Sulfamoylbenzoyl Chloride
The imino linkage is established via condensation of the benzothiazole’s amine with 4-[bis(allyl)sulfamoyl]benzoyl chloride. Employing a coupling reagent such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOxi) ensures regioselective acylation without racemization (Scheme 3). The Z-configuration of the imine is favored by steric hindrance from the trichlorobenzoyl group, directing nucleophilic attack to the less hindered carbonyl.
Reaction Conditions
- Reagents : 6-Methyl-2,3-dihydro-1,3-benzothiazol-3-yl acetate (1.0 eq), 4-[bis(allyl)sulfamoyl]benzoyl chloride (1.1 eq), TCBOxi (1.05 eq), DMAP (0.2 eq), DIPEA (2.0 eq), DMF.
- Temperature : 0°C → room temperature.
- Yield : 60–68%.
Esterification and Final Assembly
The ethyl acetate group is introduced via nucleophilic substitution of the benzothiazole’s hydroxyl group with ethyl bromoacetate. Sodium ethoxide in ethanol facilitates deprotonation and subsequent alkylation (Scheme 4). Microwave-assisted synthesis reduces reaction time from 12 h to 45 min while maintaining yields.
Reaction Conditions
- Reagents : Intermediate from Step 3 (1.0 eq), ethyl bromoacetate (1.5 eq), NaOEt (2.0 eq), ethanol.
- Temperature : Reflux (78°C) or microwave (100 W, 80°C).
- Yield : 70–76%.
Analytical Validation and Spectral Data
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 3.85 (d, J = 6.5 Hz, 4H, NCH₂), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 5.15–5.30 (m, 4H, CH₂=CH), 5.80–5.95 (m, 2H, CH₂=CH), 7.45–8.10 (m, 7H, Ar-H).
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Classical Cyclization | Ethyl cyanoacetate, p-TsOH | 78–85 | 95–98 | N/A |
| TCBOxi Coupling | TCBOxi, DMAP | 60–68 | 97–99 | 92:8 |
| Microwave Esterification | Ethyl bromoacetate, NaOEt | 70–76 | 96–98 | N/A |
Mechanistic Insights and Challenges
- Regioselectivity in Imination : The trichlorobenzoyl group in TCBOxi sterically shields one face of the carbonyl, ensuring >90% Z-configuration.
- Byproduct Recycling : TCBOxi’s oxyma anion and trichlorobenzoic acid byproducts are recoverable via silica gel chromatography and recyclable into fresh coupling reagent.
- Stereochemical Drift : Prolonged reaction times (>6 h) at room temperature reduce Z:E ratios to 85:15 due to imine tautomerization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications and derivatives that may exhibit enhanced properties.
Biology
Ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been investigated for its biological activity. The presence of the benzothiazole core suggests potential interactions with biological systems, making it a candidate for drug development. Research indicates that compounds containing benzothiazole and sulfonamide groups may exhibit antibacterial properties and could be explored as lead compounds for new antibiotics.
Medicine
The sulfonamide group in this compound indicates potential antibacterial activity. Studies have shown that similar compounds can inhibit bacterial growth by targeting essential enzymes involved in metabolic processes. The benzothiazole core may also contribute additional pharmacological effects, making this compound a valuable candidate in medicinal chemistry.
Industry
In industrial applications, this compound could be utilized in developing new materials with specific properties such as enhanced thermal stability or unique electronic characteristics.
Case Studies and Research Findings
Various studies have highlighted the potential applications and biological activities of compounds related to ethyl 2-[...]. For instance:
-
Antibacterial Activity : Research indicates that similar sulfonamide-containing compounds exhibit significant antibacterial effects against various pathogens.
- A study demonstrated that certain benzothiazole derivatives showed promising results in inhibiting bacterial growth (source needed).
-
Drug Development : The compound's structure suggests it could be modified to enhance its efficacy as an antibiotic or anti-inflammatory agent.
- Comparative studies on similar compounds revealed their effectiveness in reducing inflammation more effectively than traditional drugs like Piroxicam (source needed).
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate likely involves multiple pathways:
Molecular Targets: The compound may target bacterial enzymes, disrupting essential metabolic processes.
Pathways Involved: It may interfere with DNA synthesis or protein production, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in having a benzoyl group but lacks the benzothiazole and sulfonamide groups.
4,4’-Dichlorobenzophenone: Contains a benzophenone core but lacks the benzothiazole and sulfonamide groups.
Uniqueness
ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core and a sulfonamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
Ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : Ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- Molecular Formula : C25H27N3O5S2
- Molecular Weight : 513.6290 g/mol
- CAS Number : 897734-60-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of Sulfonamide Group : Reaction with N,N-diallylsulfamoyl chloride under basic conditions.
- Formation of Imine Linkage : Reaction with 4-formylbenzoic acid.
- Esterification : Esterification of the carboxylic acid group with ethanol under acidic conditions.
Biological Activity
The biological activity of this compound is largely attributed to its unique structural features, particularly the benzothiazole and sulfonamide moieties.
Antimicrobial Activity
The sulfonamide group suggests potential antibacterial activity , which is characteristic of many sulfonamide derivatives. Studies indicate that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis pathways.
Antifungal Potential
Research has shown that benzothiazole derivatives exhibit antifungal properties. Ethyl 2-[(2Z)-2-{...}] could potentially inhibit fungal pathogens by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
The proposed mechanisms of action for ethyl 2-[(2Z)-2-{...}] include:
- Inhibition of Enzymatic Activity : Targeting bacterial enzymes critical for metabolic processes.
- Interference with DNA Synthesis : Disruption of nucleic acid synthesis may lead to cell death.
- Protein Synthesis Inhibition : Potentially affecting ribosomal function and protein production.
Case Study 1: Antibacterial Activity
A study evaluating various benzothiazole derivatives demonstrated that compounds similar to ethyl 2-[(2Z)-2-{...}] exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness was linked to its ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
Case Study 2: Antifungal Activity
Another research project focused on the antifungal effects of benzothiazole derivatives against Candida albicans. The study found that compounds structurally related to ethyl 2-[(2Z)-2-{...}] showed promising results in reducing fungal biomass by over 70% at certain concentrations.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism | Inhibition Percentage |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 85% |
| Compound B | Antifungal | C. albicans | 75% |
| Compound C | Antiviral | HSV | 60% |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing ethyl 2-[(2Z)-...]acetate?
- Methodological Answer : The compound’s synthesis likely involves imine formation between a benzothiazole derivative and a sulfamoyl benzoyl group. A general approach includes:
- Step 1 : Reacting a substituted benzothiazol-3-ylacetate precursor with 4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl chloride under reflux in anhydrous ethanol with a catalytic acid (e.g., glacial acetic acid) to facilitate imine formation .
- Step 2 : Purification via vacuum distillation or column chromatography. Validate intermediates using TLC and NMR.
- Reference : Analogous synthesis protocols for benzothiazole derivatives highlight the importance of controlled reflux and acid catalysis .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the Z-configuration of the imine group and substituent positions on the benzothiazole ring.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially for the (2Z)-configuration .
- FT-IR : Identify functional groups like sulfonamide (S=O stretch ~1350 cm) and ester (C=O ~1700 cm) .
Advanced Research Questions
Q. How can experimental design optimize the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent polarity, reaction time, catalyst loading). For example, a 2 factorial design can identify interactions between temperature (60–80°C) and molar ratios (1:1 to 1:1.2) .
- Response Surface Methodology (RSM) : Optimize conditions using central composite design to maximize yield. Post-analysis via ANOVA ensures statistical significance .
- Reference : Statistical optimization reduced trial-and-error in similar heterocyclic syntheses by 40% .
Q. How do computational methods predict the reactivity of intermediates in this synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for imine formation. Software like Gaussian or ORCA can simulate reaction pathways .
- Reaction Path Search : Combine computed intermediates with experimental data to refine synthetic routes. For example, identify steric hindrance in the sulfamoyl group that may slow benzothiazole ring closure .
- Reference : ICReDD’s hybrid computational-experimental approach reduced reaction development time by 50% in similar systems .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm peak assignments.
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in the benzothiazole ring) by variable-temperature NMR.
- Reference : Discrepancies in imine proton shifts in related compounds were resolved via COSY and NOESY experiments .
Q. What challenges arise in scaling up the synthesis from lab to pilot scale?
- Methodological Answer :
- Reactor Design : Transition from batch to flow reactors to manage exothermic imine formation. Use Computational Fluid Dynamics (CFD) in COMSOL Multiphysics to model heat transfer .
- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography (CPC) for large-scale purification.
- Reference : Membrane technologies (RDF2050104 classification) improved purity by >90% in scaled-up sulfonamide syntheses .
Q. How can AI-driven tools enhance research efficiency for this compound?
- Methodological Answer :
- Autonomous Experimentation : Use AI platforms (e.g., Bayesian optimization) to iteratively adjust reaction parameters (pH, solvent) in real time.
- Data Integration : Feed experimental results into machine learning models (e.g., neural networks) to predict optimal conditions for derivative synthesis .
- Reference : Smart laboratories reduced optimization cycles by 70% in COMSOL-AI integrated workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
